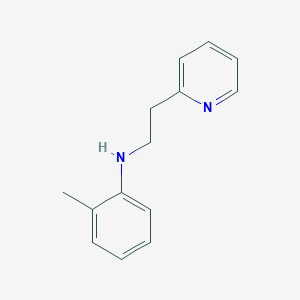

2-methyl-N-(2-pyridin-2-ylethyl)aniline

Übersicht

Beschreibung

2-methyl-N-(2-pyridin-2-ylethyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a 2-pyridin-2-ylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-pyridin-2-ylethyl)aniline typically involves the reaction of 2-pyridineethanol with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

2-methyl-N-(2-pyridin-2-ylethyl)aniline undergoes oxidation primarily at the aniline moiety or the ethylene linker. Key findings include:

-

The pyridine ring remains inert under most oxidative conditions due to electron-withdrawing effects .

Reduction Reactions

The compound participates in hydrogenation and catalytic reductions:

-

Full reduction of the pyridine ring requires harsher conditions (e.g., LiAlH₄) but is rarely performed due to steric hindrance.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aniline and pyridine rings:

-

Halogenation (Cl₂, Br₂) occurs preferentially on the aniline ring due to higher electron density.

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its aromatic amines:

Coordination Chemistry

The compound forms complexes with transition metals due to its dual N-donor sites:

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications due to its structural similarity to biologically active molecules. Research indicates that derivatives of 2-methyl-N-(2-pyridin-2-ylethyl)aniline may exhibit significant biological activities, including:

- Antimicrobial Activity: Potential use in developing new antibiotics or antifungal agents.

- Enzyme Interaction Studies: Investigating its effects on enzyme activity and receptor binding, which could lead to new drug discoveries.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for:

- Dye Production: Its derivatives are used in synthesizing various organic dyes and pigments.

- Polymerization Processes: The compound acts as a precursor in polymer synthesis, contributing to the development of new materials with specific properties.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Organic Semiconductors: Research is ongoing into its use in developing organic electronic materials.

- Light Emitting Diodes (LEDs): Its chemical structure may enhance the performance of organic LEDs.

Case Study 1: Antimicrobial Activity

A recent study demonstrated that derivatives of this compound exhibited promising antimicrobial properties against various pathogens. The study highlighted the compound's potential as a lead structure for antibiotic development.

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that certain derivatives could inhibit enzyme activity effectively, suggesting a pathway for drug development targeting metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(2-pyridin-2-ylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-N-(2-pyridin-2-ylethyl)aniline

- 2-methyl-N-(2-pyridin-2-ylmethyl)aniline

- 2-methyl-N-(3-pyridin-2-ylethyl)aniline

Uniqueness

2-methyl-N-(2-pyridin-2-ylethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-pyridin-2-ylethyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Biologische Aktivität

2-methyl-N-(2-pyridin-2-ylethyl)aniline is an organic compound with the molecular formula C14H16N2, characterized by a methyl group on the aniline ring and a pyridin-2-ylethyl side chain. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound exhibits significant interactions with various biomolecules, influencing enzymatic activity and cellular processes. Its biochemical properties include:

- Enzyme Interaction : this compound has been shown to interact with enzymes involved in nucleic acid and protein synthesis, potentially modulating their activity through inhibition or activation.

- Cellular Effects : The compound affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism. For instance, it can modulate transcription factors that influence gene expression patterns.

The mechanism of action of this compound involves several pathways:

- Binding Affinity : The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with specific molecular targets, enhancing its binding affinity to enzymes or receptors .

- Metabolic Pathways : It participates in various metabolic pathways by interacting with key enzymes, which can lead to changes in metabolite levels and overall cellular function .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Mycobacterium tuberculosis H37Rv strain .

- Enzyme Inhibition : In vitro assays revealed that the compound inhibited adenosine kinase activity effectively, suggesting its potential application in treating conditions related to elevated adenosine levels .

- Toxicity Studies : Research indicated dose-dependent effects in animal models, where lower doses had minimal effects while higher doses resulted in significant metabolic changes and potential toxicity .

Future Directions

Continued research on this compound is essential for understanding its full therapeutic potential. Future studies should focus on:

- Structure-Activity Relationships (SAR) : Investigating how variations in the chemical structure influence biological activity.

- In Vivo Studies : Conducting comprehensive animal studies to assess the pharmacokinetics and long-term effects of the compound.

- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.

Eigenschaften

IUPAC Name |

2-methyl-N-(2-pyridin-2-ylethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-6-2-3-8-14(12)16-11-9-13-7-4-5-10-15-13/h2-8,10,16H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLGMAKXWNLGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378949 | |

| Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92733-82-9 | |

| Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.